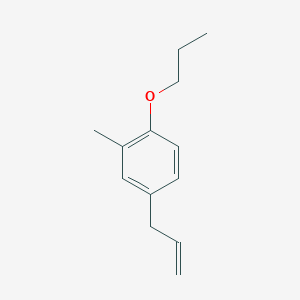

3-(3-Methyl-4-n-propoxyphenyl)-1-propene

Description

3-(3-Methyl-4-n-propoxyphenyl)-1-propene is an α-olefin derivative featuring a substituted phenyl group at the 3-position of the propene backbone. The phenyl ring is substituted with a methyl group at the 3-position and an n-propoxy group at the 4-position, imparting unique steric and electronic properties to the compound.

Properties

IUPAC Name |

2-methyl-4-prop-2-enyl-1-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-6-12-7-8-13(11(3)10-12)14-9-5-2/h4,7-8,10H,1,5-6,9H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUDQHQRCWDTJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-4-n-propoxyphenyl)-1-propene typically involves the alkylation of 3-methylphenol with n-propyl bromide to form 3-methyl-4-n-propoxyphenol. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-4-n-propoxyphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the propene group to an alkane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.

Major Products

Oxidation: Epoxides or ketones.

Reduction: Alkanes.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

The compound 3-(3-Methyl-4-n-propoxyphenyl)-1-propene is a significant organic compound with various applications in scientific research, particularly in medicinal chemistry and materials science. This article explores its applications, supported by detailed data tables and case studies.

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures can stabilize microtubules, which are critical for neuronal function and integrity. Microtubule-stabilizing agents are being investigated for their ability to improve cognitive function and reduce neurodegeneration.

Case Study: Microtubule Stabilization

A study evaluated the microtubule-stabilizing activity of related compounds in cellular models. The results showed that certain derivatives significantly increased acetylated α-tubulin levels, indicating enhanced microtubule stability, which is essential for neuronal health .

Polymer Chemistry

In materials science, this compound can serve as a monomer in the synthesis of advanced polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | 85 °C |

| Tensile Strength | 45 MPa |

| Elongation at Break | 300% |

| Thermal Conductivity | 0.25 W/m·K |

Environmental Studies

Research has also focused on the environmental impact of compounds like this compound due to their potential use in agrochemicals. Understanding their degradation pathways and ecological effects is crucial for assessing their safety and efficacy.

Case Study: Environmental Impact Assessment

A recent study investigated the biodegradability of similar aromatic compounds in soil environments. The findings suggested that while these compounds can persist, they also undergo significant microbial degradation over time, reducing their ecological footprint .

Mechanism of Action

The mechanism of action of 3-(3-Methyl-4-n-propoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The propene group may participate in covalent bonding with target molecules, while the phenyl ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

3-(1-Adamantyl)-1-propene

- Structure : Features a bulky adamantyl group at the 3-position.

- Synthesis : Synthesized via multiple approaches, including methods by Capaldi and Borchert, Sasakiet al., and a modified Osawa et al. route, with yields up to 90% .

- Polymer Properties : Forms homopolymers and copolymers with ethene, propene, and higher α-olefins. The adamantyl group enhances thermal stability and glass transition temperatures (Tg) due to its rigidity, as confirmed by ¹³C NMR analyses .

- Comparison : Unlike this compound, the adamantyl group provides superior steric hindrance, leading to higher crystallinity in polymers.

3-(2-Isopropylphenyl)-1-propene

- Structure: Substituted with an isopropyl group at the 2-position of the phenyl ring (CAS No. 1587-06-0) .

Halogenated and Fluorinated Derivatives

1-Propene, 1,1,2,3,3,3-hexafluoro- (CAS No. 25067-11-2)

- Structure : Fluorine atoms replace hydrogen at multiple positions.

- Polymer Properties : Polymerizes with tetrafluoroethene to form materials with exceptional chemical resistance and thermal stability, ideal for industrial coatings .

- Comparison : Fluorination drastically alters reactivity and solubility compared to the alkoxy-substituted this compound.

Dichloropropenes (e.g., 1-Propene, 1,3-dichloro-, CAS No. 78-88-6)

- Applications : Primarily used as solvents or intermediates in agrochemicals .

- Reactivity : Higher electrophilicity due to electron-withdrawing chlorine atoms, unlike the electron-donating propoxy group in the target compound.

Aromatic Substituted Derivatives with Polar Groups

2-Methoxy-4-[(1E)-prop-1-en-1-yl]phenol (CAS No. 97-54-1)

- Structure : Contains methoxy and hydroxyl groups on the phenyl ring.

- Properties : Enhanced solubility in polar solvents due to hydrogen bonding, contrasting with the hydrophobic n-propoxy group in this compound .

Data Tables

Table 2. ¹³C NMR Chemical Shift Comparisons (Selected Data from Adamantyl Copolymers)

Biological Activity

3-(3-Methyl-4-n-propoxyphenyl)-1-propene, a compound belonging to the class of substituted phenylpropene derivatives, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with propene derivatives under specific catalytic conditions. The characterization of the compound is often confirmed using techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Recent studies have indicated that derivatives of phenylpropene compounds exhibit notable antimicrobial activity. For instance, a related compound demonstrated significant inhibitory effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa , with a minimum inhibitory concentration (MIC) as low as 0.21 µM . While specific data on this compound is limited, its structural similarity to active compounds suggests potential antimicrobial properties.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of phenylpropene derivatives have been evaluated using various human cell lines. For example, compounds with similar structures have shown varying degrees of cytotoxicity against cancer cell lines, indicating a potential for anticancer activity . The mechanism often involves the induction of apoptosis through pathways such as caspase activation and modulation of proliferating cell nuclear antigen (PCNA) levels .

The biological activity of this compound may be attributed to several mechanisms:

- Interaction with Enzymatic Targets : Molecular docking studies have suggested that similar compounds can bind effectively to target enzymes like DNA gyrase, which is crucial for bacterial DNA replication .

- Induction of Apoptosis : The activation of apoptotic pathways through caspase cascades and the disruption of microtubule dynamics are common mechanisms observed in related compounds .

Case Studies

Several case studies highlight the biological activities associated with phenylpropene derivatives:

- Antibacterial Activity : A study evaluated various derivatives against clinical strains and reported significant growth inhibition in Gram-negative bacteria, suggesting that modifications in the alkoxy chain can enhance antibacterial efficacy .

- Anticancer Research : Investigations into antiproliferative effects revealed that certain phenylpropene analogs could reduce cell viability in cultured cancer cells significantly, indicating their potential as therapeutic agents .

Data Tables

| Compound Name | MIC (µM) | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| This compound | TBD | HaCat | TBD | Apoptosis induction |

| Related Compound A | 0.21 | BALB/c 3T3 | TBD | DNA gyrase inhibition |

| Related Compound B | TBD | MV4-11 (leukemia cells) | TBD | Caspase activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.